![molecular formula C17H18N4O B2732121 2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one CAS No. 500198-68-5](/img/structure/B2732121.png)
2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one is a heterocyclic compound that has been the subject of scientific research for its potential use as a therapeutic agent. This compound has been shown to have a range of biochemical and physiological effects and has been studied for its mechanism of action and synthesis methods. In
Scientific Research Applications
Synthesis and Potential Biological Activities
Analgesic and Anti-inflammatory Agents : A study described the synthesis of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones, which were evaluated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Some compounds showed significant analgesic and anti-inflammatory activities with mild ulcerogenic side effects compared to aspirin (Alagarsamy et al., 2008).
Antimicrobial Activities : Another study synthesized pyridazino[6,1-b]quinazolin-10-ones and tested their antimicrobial activity. The results indicated high responsiveness against gram-positive and gram-negative bacteria as well as fungi (El-Salam et al., 2013).
Anticancer Activity : The anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines with various heteroaromatic substituents was compared, revealing that certain derivatives demonstrated promising anticancer activity, suggesting potential specific molecular targets for cancer treatment (Konovalenko et al., 2022).
TGF-β Type I Receptor Kinase Inhibition : A study on the synthesis and evaluation of imidazoles related to this compound class discovered potent and selective inhibitors of TGF-β type I receptor kinase, highlighting their potential as cancer immunotherapeutic and antifibrotic agents (Jin et al., 2014).
Biologically Active Pyridazinoquinoxalines : Research into pyridazinoquinoxalines has led to the synthesis of derivatives with potential biological activity, underscoring the versatility of this compound structure in drug discovery (Kurasawa & Kim, 2005).
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-8-10-20(11-9-12)16-7-6-15-18-14-5-3-2-4-13(14)17(22)21(15)19-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETOUMHOOHCVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN3C(=NC4=CC=CC=C4C3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

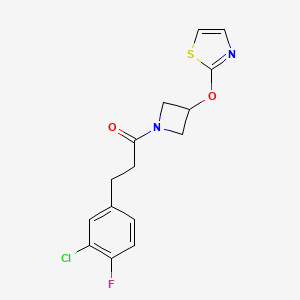
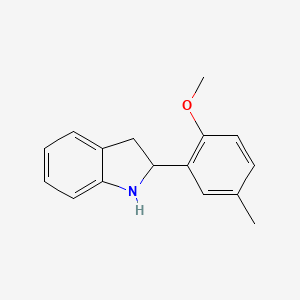

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2732044.png)
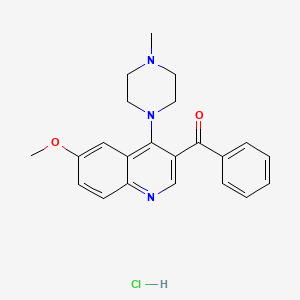
![2-{4-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2732046.png)
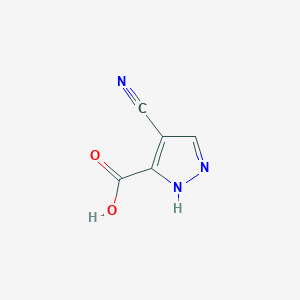
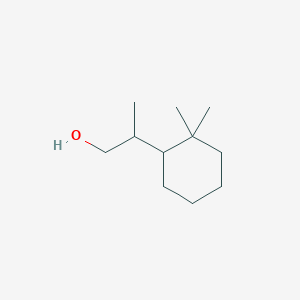

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2732052.png)


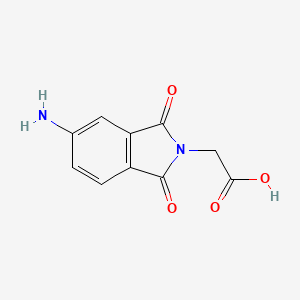
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732059.png)